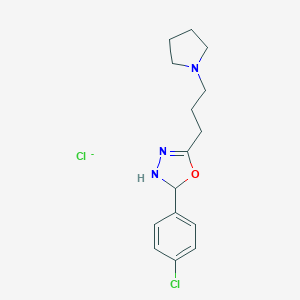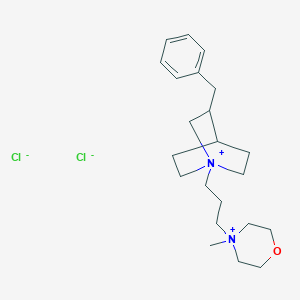
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride, also known as BMQ, is a quaternary ammonium compound that has been developed for its potential use as a therapeutic agent. BMQ has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. It has been shown to have antitumor effects in several cancer cell lines, including breast, colon, and lung cancer. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Mécanisme D'action
The exact mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, which is often dysregulated in cancer.
Effets Biochimiques Et Physiologiques
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1beta (IL-1beta). 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has also been shown to reduce the production of prostaglandins, which are mediators of inflammation. In addition, 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to reduce tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and pain. 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride has been shown to have antitumor effects in several cancer cell lines and anti-inflammatory and analgesic effects in animal models of inflammation and pain. However, one limitation of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and pain. Another direction is to study the mechanism of action of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride in more detail to better understand its biological effects. Additionally, further studies are needed to investigate the potential toxicity of 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride and its safety profile in humans.
Méthodes De Synthèse
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride can be synthesized through a multi-step process starting with the reaction of 1-benzylpiperidine with 3-chloro-1-propanol to form 3-(benzylpiperidin-1-yl)propan-1-ol. This intermediate is then reacted with 4-methylmorpholine to form 3-(4-methylmorpholin-3-yl)propyl benzylpiperidinium chloride. Finally, quinuclidine is added to this intermediate to form 3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride.
Propriétés
Numéro CAS |
19869-65-9 |
|---|---|
Nom du produit |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Formule moléculaire |
C22H36Cl2N2O |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
4-[3-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)propyl]-4-methylmorpholin-4-ium;dichloride |
InChI |
InChI=1S/C22H36N2O.2ClH/c1-23(14-16-25-17-15-23)10-5-11-24-12-8-21(9-13-24)22(19-24)18-20-6-3-2-4-7-20;;/h2-4,6-7,21-22H,5,8-19H2,1H3;2*1H/q+2;;/p-2 |
Clé InChI |
YOMDDGUROMEYOQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
SMILES canonique |
C[N+]1(CCOCC1)CCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Synonymes |
3-Benzyl-1-(3-(4-methylmorpholinio)propyl)quinuclidinium, dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



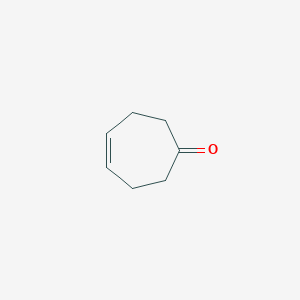
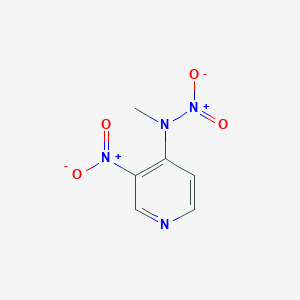
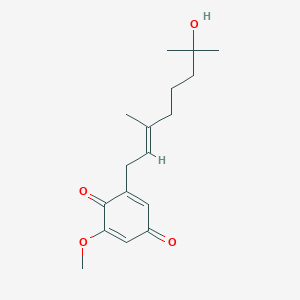
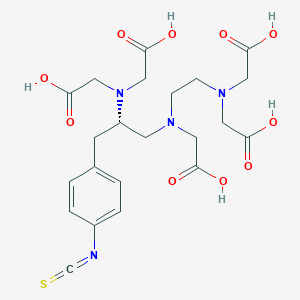
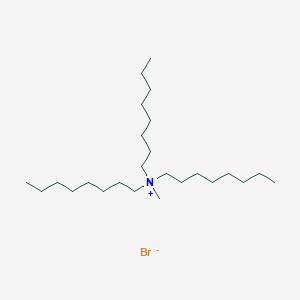
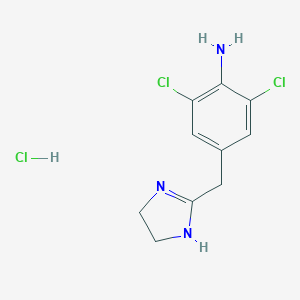
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
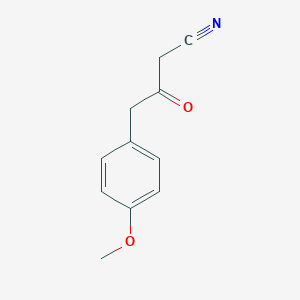
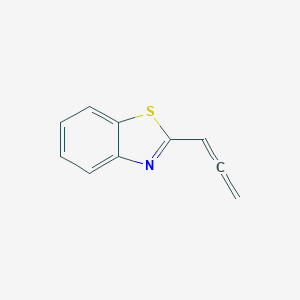
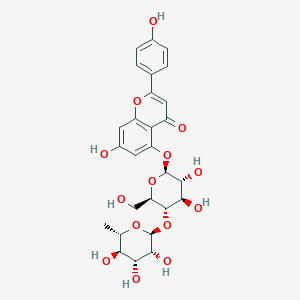
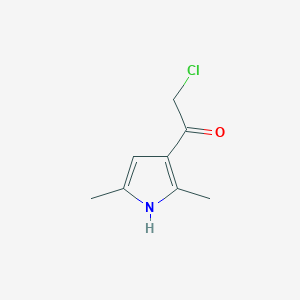
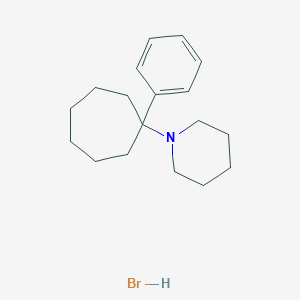
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
